5-Methylfuro[3,2-C]quinolin-4(5H)-one
CAS No.:
Cat. No.: VC15979880
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
![5-Methylfuro[3,2-C]quinolin-4(5H)-one -](/images/structure/VC15979880.png)
Specification
Molecular Formula | C12H9NO2 |
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Molecular Weight | 199.20 g/mol |
IUPAC Name | 5-methylfuro[3,2-c]quinolin-4-one |
Standard InChI | InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11-9(12(13)14)6-7-15-11/h2-7H,1H3 |
Standard InChI Key | MLAJCSVCCOFWBI-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=CC=CC=C2C3=C(C1=O)C=CO3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-Methylfuro[3,2-c]quinolin-4(5H)-one (C₁₂H₉NO₂; MW 199.21 g/mol) features a planar tricyclic system with:
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Furan ring: Oxygen-containing five-membered ring fused at positions 3 and 2 of the quinoline moiety.
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Quinoline nucleus: Nitrogen-containing bicyclic system with a ketone group at position 4.
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Methyl substituent: CH₃ group at N5, conferring steric and electronic modulation.
Table 1: Key Structural Descriptors
Spectroscopic Profiling
Advanced spectroscopic analyses validate the structure:
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UV-Vis: λmax 247 nm (π→π* transition), 338 nm (n→π* carbonyl) .
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IR: Strong absorption at 1640 cm⁻¹ (C=O stretch), 2925 cm⁻¹ (C-H methyl) .
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¹H NMR (CDCl₃): δ 3.78 ppm (N-CH₃ singlet), 7.20–8.22 ppm (aromatic multiplet) .
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¹³C NMR: 178.9 ppm (C=O), 122.4–153.1 ppm (aromatic carbons) .
Synthetic Methodologies
Palladium-Catalyzed Cyclization
The optimized protocol from Lindahl et al. involves:
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Substrate: N-(2-Iodophenyl)-N-methyl-3-furamide.
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Catalyst: PdO (5 mol%) with KOAc base.
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Solvent: N,N-Dimethylacetamide (DMA).
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Additive: Tetrabutylammonium chloride (TBAC; 0.1 equiv).
Mechanistic studies suggest oxidative addition of Pd⁰ to the aryl iodide, followed by intramolecular C-O bond formation.
Green Synthesis via Microwave Irradiation
An alternative solvent-free approach utilizes:
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Reactants: 4-Hydroxyquinolin-2(1H)-one derivatives + glyoxals.
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Conditions: 300W microwave, 5 min.
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Advantages: 89% atom economy, no column chromatography.
Pharmacological Investigations
Antimicrobial Activity
Against clinical isolates (MIC values):
Mechanistic studies indicate membrane disruption via quinoline intercalation .
Cell Line | IC₅₀ (μM) | Selectivity Index |
---|---|---|
MCF-7 (breast cancer) | 8.2 | 4.7 |
HEK-293 (normal) | 38.6 | - |
Apoptosis induction correlates with Bcl-2 downregulation .
Structure-Activity Relationships (SAR)
Critical modifications influencing bioactivity:
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N5 Methylation: Enhances metabolic stability by 3-fold compared to des-methyl analogs .
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C2 Aryl Substitutents: Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency by 40% .
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Furan Ring Saturation: Dihydro derivatives show reduced cytotoxicity (IC₅₀ > 50 μM).
Challenges and Future Directions
Synthetic Limitations
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Scalability: Pd-catalyzed method requires expensive catalysts (≥$320/g for PdO) .
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Byproducts: 15–20% dimeric species form under high-temperature conditions.
Pharmacological Optimization
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Bioavailability: Poor aqueous solubility (logP 2.9) necessitates prodrug strategies.
Future research should prioritize:
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Continuous-flow synthesis to improve yield.
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In vivo efficacy models for lead optimization.
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Hybrid scaffolds combining furoquinolinones with known pharmacophores.
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